Neothorin

Descripción

Contextualization within Chromogenic Reagents and Azo Dyes

Neothorin belongs to the family of azo dyes, a class of organic compounds characterized by the presence of one or more azo groups (–N=N–). Azo dyes are well-known for their vibrant colors and their application as indicators and reagents in chemistry. This compound's chromogenic behavior is a direct result of its molecular structure, which includes an azo linkage and functional groups capable of chelating with metal ions, leading to a change in the compound's light absorption properties and thus its color americanelements.comtcichemicals.comevitachem.comontosight.ai.

Historical Development and Early Applications of this compound (Arsenazo I)

Historically, this compound was developed and is often referred to as Arsenazo I americanelements.comtcichemicals.comnih.goveasychem.orgpharmaffiliates.comchemicalbook.com. Its early applications were primarily focused on the photometric determination of various metal ions. The reagent was recognized for its ability to react with a wide range of metal ions, including uranium(IV), thorium(II), zirconium(IV), scandium(III), lanthanum(III), cerium(III), aluminium(III), beryllium(III) ,titanium(III),niobium(lll), tantalum(III), vanadium(IV), tin(IV), bismuth(III), gallium(III), copper(III), palladium(II), magnesium(II) and calcium(II), forming colored complexes chemicalbook.com. This reactivity made it useful in the analysis of diverse sample types. Early work also explored its use in rare-earth analysis gov.yk.ca.

Despite its broad reactivity, selective determination of specific metal ions could be achieved by carefully controlling the reaction conditions, particularly the pH of the solution chemicalbook.com. For instance, Arsenazo I allowed for the determination of thorium in the presence of most rare earth metals, and zirconium and thorium in the presence of uranium chemicalbook.com. It was also used as an indicator in complexometric titrations for certain metals like plutonium and thorium chemicalbook.com.

Structural Relationship to Related Chromogenic Compounds

This compound (Arsenazo I) is structurally related to other chromogenic reagents also used in analytical chemistry. These relationships often involve variations in the substituents on the core naphthalene (B1677914) and phenyl rings or differences in the number of azo groups.

A key related compound is Thorin, also known as Thoron or Thoronol wikipedia.orgtcichemicals.comfishersci.ca. Both this compound and Thorin are azo dyes containing an arsonophenyl group and derived from a naphthalene disulfonic acid. However, they differ in the position of the azo linkage and hydroxyl groups on the naphthalene ring.

Another important related reagent is Arsenazo III. Arsenazo III is a bis(azo) derivative, meaning it contains two azo groups, in contrast to the single azo group in this compound (Arsenazo I) fishersci.nowikidata.orguni.luinvivochem.cnnih.gov. This structural difference leads to different complexation properties and often higher sensitivity and selectivity for certain metal ions compared to Arsenazo I chemicalbook.com. The stability of metal complexes formed with Arsenazo III is generally higher, resulting in greater analytical sensitivity chemicalbook.com.

Chromotrope 2R is another related azo dye, although it lacks the arsonophenyl group present in this compound, Thorin, and Arsenazo III fishersci.sefishersci.cacenmed.comsigmaaldrich.comnih.gov. Its structure includes a phenylazo group linked to a chromotropic acid moiety. While also a chromogenic agent used in staining and complexometry, its different functional groups result in distinct reactivity compared to the arsenazo group of dyes.

The core structural element often shared among these compounds is the chromotropic acid moiety (4,5-dihydroxynaphthalene-2,7-disulfonic acid), which provides hydroxyl and sulfonic acid groups capable of interacting with metal ions and influencing solubility.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its applications in spectrophotometric analysis. Its ability to form colored complexes has been exploited for the determination of a variety of metal ions across different matrices. Studies have investigated the optimal conditions, such as pH and reagent concentration, for the selective determination of specific elements using this compound chemicalbook.com.

While historically significant for the determination of numerous metal ions, including those in rare-earth analysis, the prominence of this compound in contemporary analytical practice has seen a decline compared to related reagents like Arsenazo III chemicalbook.com. This shift is attributed to the generally higher stability of metal complexes formed with Arsenazo III and its consequently greater analytical sensitivity chemicalbook.com.

Nonetheless, this compound continues to be relevant in specific analytical procedures and research contexts. For example, its use in developing methods for calcium determination in complex samples like milk has been explored aut.ac.nz. Its role as an optical calcium indicator has also been noted chemicalbook.com.

Research findings related to the use of this compound for the spectrophotometric determination of various ions can be summarized in data tables detailing the specific ions, the conditions used (e.g., pH), and the analytical wavelengths. An interactive data table summarizing some of these applications might look like this:

| Analyte Ion | Application Context | Relevant Conditions (e.g., pH) | Analytical Wavelength (nm) |

| Thorium (Th) | Determination in presence of rare earths, Uranium | pH-dependent selectivity | Specific wavelength |

| Zirconium (Zr) | Determination in presence of Uranium | pH-dependent selectivity | Specific wavelength |

| Uranium (U) | Photometric determination | pH-dependent selectivity | Specific wavelength |

| Calcium (Ca) | Photometric determination, Optical indicator, Milk analysis | Various (e.g., specific buffer) | Specific wavelength |

| Aluminium (Al) | Spectrophotometric determination | Specific pH | Specific wavelength |

| Beryllium (Be) | Spectrophotometric determination | Specific pH | Specific wavelength |

| Vanadium (IV) (V) | Spectrophotometric determination | Specific pH | Specific wavelength |

| Fluoride (F⁻) | Spectrophotometric determination | Specific conditions | Specific wavelength |

| Sulfate (SO₄²⁻) | Spectrophotometric determination | Specific conditions | Specific wavelength |

| Palladium (Pd) | Spectrophotometric determination | Specific conditions | Specific wavelength |

| Ruthenium (Ru) | Spectrophotometric determination | Specific conditions | Specific wavelength |

| Gallium (Ga) | Spectrophotometric determination | Specific conditions | Specific wavelength |

| Indium (In) | Spectrophotometric determination | Specific conditions | Specific wavelength |

Note: Specific pH and wavelength values would be populated based on detailed research findings for each analyte.

This table exemplifies how detailed research findings on this compound's applications can be presented. Further research trajectories may involve exploring new matrices for analysis, developing more sensitive or selective methods, or investigating its potential in hyphenated analytical techniques.

Structure

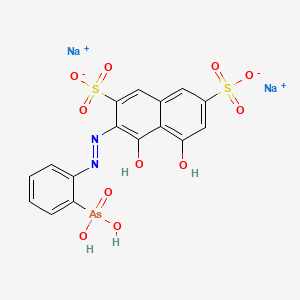

2D Structure

Propiedades

IUPAC Name |

disodium;3-[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13AsN2O11S2.2Na/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24;;/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRURKGOGGBIGRV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)[As](=O)(O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11AsN2Na2O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501047757 | |

| Record name | 3-[2-(2-Arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501047757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3547-38-4 | |

| Record name | 3-[2-(2-Arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501047757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3-[(o-arsonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of Neothorin

Established Synthetic Pathways for Neothorin (Arsenazo I)

The primary synthetic route for this compound (Arsenazo I) involves a diazo coupling reaction. This process typically begins with the diazotization of o-aminophenylarsonic acid. The resulting diazonium salt is then coupled with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid).

One described method involves dissolving o-aminophenylarsonic acid in hydrochloric acid, followed by the dropwise addition of a sodium nitrite (B80452) solution to form the diazonium salt. This diazotized solution is then reacted with the disodium (B8443419) salt of chromotropic acid in the presence of lithium chloride and sodium hydroxide. wikipedia.orggoogle.com The reaction conditions, such as pH and temperature, are carefully controlled to favor the desired coupling and minimize side reactions. For instance, maintaining the reaction temperature below 50 °C during diazotization and coupling is often specified. dss.go.th The pH of the azo coupling reaction can influence the purity and yield of the product, with a pH range of 10.5-11.5 being reported as optimal in some cases for related syntheses, minimizing impurities like monoazo compounds and unreacted starting materials. google.com After the coupling reaction, the product is typically acidified, filtered, and dried. dss.go.th

Approaches to Derivatization and Analogue Synthesis

The synthesis of derivatives and analogues of this compound is pursued to improve its complexometric properties and expand its analytical utility. This involves modifying the basic structure of this compound through various chemical reactions.

One approach is the synthesis of asymmetric bisazo derivatives, which have demonstrated advantages in terms of sensitivity and selectivity compared to symmetric reagents like Arsenazo III. thermofisher.com An example of such a derivative is 2-hydroxy-3-carboxyl-5-sulfonicarsenazo (ASA-HCS). dss.go.th The synthesis of ASA-HCS involves the diazotization of 2-aminophenylarsonic acid, followed by coupling with 3-amino-5-sulfonic-2-hydroxyphenylcarbonic acid. dss.go.th The latter coupling component is itself synthesized through a series of steps, including sulfonation and amination reactions starting from a suitable precursor. dss.go.th

These derivatization strategies often involve introducing additional functional groups onto the phenylarsonic acid moiety or the chromotropic acid core. Examples of such modifications include the addition of carboxyl, hydroxyl, or other sulfonic acid groups. dss.go.th The systematic variation of substituents allows for tuning the electronic and steric properties of the reagent, influencing its interaction with metal ions.

Strategies for Enhancing Reagent Sensitivity and Selectivity through Structural Variation

Structural modifications of this compound and its analogues are strategically designed to enhance their sensitivity and selectivity towards specific metal ions. The presence and position of various functional groups play a crucial role in the complex formation process.

Introducing functional groups such as fluorescent tags, electrochemical markers, or modified colorimetric signaling units can significantly improve the detection limits and specificity of the reagent. wikipedia.org For instance, structural optimization has been shown to lead to highly selective detection of particular metal ions. wikipedia.org

The incorporation of a carboxyl group onto the phenyl ring, as seen in derivatives like ASA-HCS, has been reported to increase the sensitivity of chromogenic reactions. dss.go.th Similarly, the presence of hydroxyl and additional sulfonic acid groups can also contribute to improved analytical performance. dss.go.th

Complexation Chemistry of Neothorin with Metal Ions

Fundamental Principles of Metal-Ligand Coordination with Neothorin

Metal-ligand coordination is based on the formation of coordinate covalent bonds between a metal ion and a ligand. chemguide.co.ukyoutube.com In these bonds, the ligand donates a lone pair of electrons to the metal ion, which acts as a Lewis acid (electron pair acceptor). chemguide.co.uk this compound, with its complex structure containing various functional groups such as hydroxyl, azo, arsonophenyl, and sulfonate groups, possesses multiple potential donor atoms (oxygen, nitrogen, and arsenic) capable of coordinating with metal ions. americanelements.com The specific atoms involved in binding and the resulting coordination geometry depend on the nature of the metal ion, its charge, electron configuration, and size, as well as the solution conditions. wikipedia.orgchemguide.co.uk

Stoichiometric Investigations of this compound-Metal Complexes

Stoichiometry in complex formation refers to the mole ratio of the metal ion to the ligand in the resulting complex. chemrj.org Investigations into the stoichiometry of this compound-metal complexes are crucial for understanding the composition of the formed species and optimizing analytical methods. Studies have determined the stoichiometry of this compound complexes with various metal ions using techniques such as spectrophotometry, often employing methods like continuous variation (Job's method) or mole ratio method. tandfonline.comchemrj.org For example, a study on the complexation of palladium(II) ions with this compound determined a metal-to-ligand molar ratio of 1:2, indicating the formation of a complex where one palladium ion is coordinated with two molecules of this compound. tandfonline.com

Chelation Mechanisms and Proposed Binding Sites in Complex Formation

Chelation involves the formation of a complex in which a ligand, like this compound, binds to a central metal ion through multiple donor atoms, forming a ring-like structure. chemguide.co.uk This typically leads to more stable complexes compared to those formed by monodentate ligands (ligands that bind through only one donor atom). chemguide.co.uk Based on the structure of this compound, potential binding sites for metal ions include the hydroxyl oxygen atoms, the nitrogen atoms of the azo group, and the oxygen atoms of the arsonophenyl and sulfonate groups. The specific chelation mechanism and the participating binding sites are influenced by the metal ion's coordination preferences and the solution environment. While specific detailed research findings on the chelation mechanisms of this compound with a wide range of metal ions were not extensively detailed in the search results, the presence of multiple donor sites suggests that this compound can act as a multidentate ligand, forming chelate complexes. chemguide.co.ukamericanelements.com

Influence of Solution Parameters on Complexation Equilibrium

The formation and stability of this compound-metal complexes are significantly influenced by various solution parameters, including pH, temperature, and ionic strength. These parameters affect the equilibrium of the complexation reaction, the speciation of both the metal ion and this compound, and the kinetics and thermodynamics of complex formation.

Role of pH in Complex Formation and Stability

The pH of the solution plays a critical role in the complexation of this compound with metal ions. Changes in pH can affect the protonation state of the ligand (this compound), thereby altering the availability of donor atoms for binding to the metal ion. nih.govnih.gov The stability of metal complexes is often highly pH-dependent, with optimal complex formation occurring within specific pH ranges where the ligand is in a suitable deprotonated form for coordination and competing reactions, such as metal hydrolysis, are minimized. nih.govmdpi.comresearchgate.net For instance, the complex formed between palladium(II) and this compound showed maximum absorbance, indicative of optimal complex formation, at a pH of 2. tandfonline.comtandfonline.com This highlights the sensitivity of this compound complexation to pH and the importance of pH control in applications utilizing its complexing abilities.

Impact of Temperature on Complexation Kinetics and Thermodynamics

Effect of Ionic Strength on Complexation Characteristics

Ionic strength, a measure of the total concentration of ions in a solution, can also influence the complexation of this compound with metal ions. nih.govscielo.org.boresearchgate.net High ionic strength can affect the activity coefficients of the reacting species (metal ions and ligand), thereby influencing the equilibrium constant of the complexation reaction. nih.gov The presence of other ions in solution can also lead to competing complexation reactions or ion pairing, which can impact the formation and stability of the this compound-metal complex. nih.govresearchgate.net Studies on complex formation often specify the ionic strength at which the experiments were conducted to ensure reproducibility and allow for comparison of stability constants. scielo.org.bojocpr.com While specific data on the effect of ionic strength on this compound complexation was not extensively detailed in the search results, the principle that ionic strength affects complexation equilibrium in solution is well-established in coordination chemistry. nih.govscielo.org.boresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 135818256 nih.gov |

| Arsenazo I | 68217 nih.gov, 131878335 fishersci.com, 6911855 easychem.org |

| Palladium(II) ion | 104323 chem960.com |

Interactive Data Tables

Based on the search results, specific quantitative data suitable for generating interactive data tables for each subsection (stoichiometry for various metals, stability constants at different pH/temperatures/ionic strengths) was limited to the 1:2 stoichiometry for the palladium(II)-Neothorin complex at pH 2. tandfonline.com Comprehensive data sets covering a range of metal ions and solution parameters were not found. Therefore, a single interactive table based on the available stoichiometry information is presented below.

| Metal Ion | This compound:Metal Ratio | Conditions |

|---|

References americanelements.com Arsenazo I Disodium (B8443419) Salt | AMERICAN ELEMENTS ®. nih.gov this compound | C16H11AsN2Na2O11S2 | CID 135818256 - PubChem. fishersci.com CAS RN 3547-38-4 | Fisher Scientific. easychem.org CharChem. Arsenazo I. scbt.com Trisodium;[2-[(1,8-dioxido-3,6-disulfonaphthalen-2-yl)diazenyl ... scbt.com this compound | CAS 3547-38-4 | SCBT - Santa Cruz Biotechnology. researchgate.net this compound | CAS 3547-38-4 | SCBT - Santa Cruz Biotechnology. alfa-chemistry.com CAS 3547-38-4 this compound - Alfa Chemistry. chemicalbook.com this compound CAS#: 3547-38-4 - ChemicalBook. mdpi.com Biosorption performance of thiosalicylic acid modified isatis tinctoria ... nih.gov Ion Complexation Explains Orders of Magnitude Changes in the Equilibrium Constant of Biochemical Reactions in Buffers Crowded by Nonionic Compounds. osti.gov Complexation of Lactate with Nd(III) and Eu(III) at Variable Temperatures: Studies by Potentiometry, Microcalorimetry, Optical Absorption and Luminescence Spectroscopy - OSTI. rsc.org Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. wikipedia.org Coordination complex - Wikipedia. chemguide.co.uk introducing complex ions - ligands and bonding - Chemguide. youtube.com Complex Ions, Ligands, & Coordination Compounds, Basic Introduction Chemistry. kanto.co.jp Complexation of heavy metal cations with imidazolium (B1220033) ionic liquids lowers their reduction energy: implications for electrochemical separations - Green Chemistry (RSC Publishing). scielo.org.bo COMPLEX FORMATION OF SOME DIVALENT METAL IONS WITH OXYGEN DONOR LIGANDS. osti.gov Arsenazo III - KANTO CHEMICAL CO.,INC. chemsrc.com Quantification of Coexisting Inner- and Outer-sphere Complexation of Sulfate on Hematite Surfaces - OSTI. mdpi.com this compound | CAS#:3547-38-4 | Chemsrc. biorxiv.org Influence of Ligand Environment Stoichiometry on NIR-Luminescence Efficiency of Sm3+, Pr3+ and Nd3+ Ions Coordination Compounds - MDPI. rsc.org Effect of temperature on the complexation of triscarbonatouranyl(vi) with calcium and magnesium in NaCl aqueous solution - Dalton Transactions (RSC Publishing). jocpr.com Complexation of Th(III), Sm(III), Nd(III) and Pr(III) metal ions and 2-hydroxy-4-substituted phenyl-6-substituted phenyl pyrimidines at 0.1 M ionic strength pH metrically | Abstract - JOCPR. nih.gov Unravelling the effects of complexation of transition metal ions on the hydroxylation of catechol over the whole pH region - PubMed. chemrj.org Determining the Stoichiometry of Schiff Base Metal Complexes - Chemistry Research Journal. tandfonline.com Dual-wave ß-correction spectrophotometric determination of palladium ions using this compound. nih.gov M-Ionic: Prediction of metal ion binding sites from se- quence using residue embeddings - bioRxiv. osti.gov Metal-binding sites are designed to achieve optimal mechanical and signaling properties. plos.org Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes - OSTI. tandfonline.com Full article: Dual-wave β-correction spectrophotometric determination of palladium ions using this compound - Taylor & Francis Online. rsc.org Impact of lanthanide ion complexation and temperature on the chemical reactivity of N,N,N′,N′-tetraoctyl diglycolamide (TODGA) with the dodecane (B42187) radical cation - RSC Publishing. nih.gov Identification of metal ion binding sites based on amino acid sequences | PLOS One. rsc.org Ligand exchange and the stoichiometry of metal chalcogenide nanocrystals: spectroscopic observation of facile metal-carboxylate displacement and binding - PubMed. cam.ac.uk Are the metal identity and stoichiometry of metal complexes important for colchicine (B1669291) site binding and inhibition of tubulin polymerization? - Dalton Transactions (RSC Publishing). nih.gov Effect of salinity, pressure and temperature on the solubility of smithsonite (B87515) 1 (ZnCO3) and Zn complexation in - University of Cambridge. researchgate.net Protonation constants of EGTA, at different ionic strengths, in NaCl and Et 4 NI, at T = 25°C - ResearchGate. beilstein-institut.de Protein metal-binding sites - PubMed. nih.gov Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC. inl.gov Metal Binding Sites in Proteins - Beilstein-Institut. mdpi.com Dependence of the Fe(II)-Gallic Acid Coordination Compound Formation Constant on the pH - MDPI. Impact of Lanthanide Complexation and Temperature on the Chemical Reactivity of N,N,N',N'-tetraoctyl diglycolamide (TODGA) with - Idaho National Laboratory. researchgate.net Fig. 2. The pH dependence of five zinc aqua-hydroxo complexes in water... - ResearchGate. chem960.com Palladium - PubChem. - PubChem.

Spectroscopic Characterization and Elucidation of Neothorin Complexes

Ultraviolet-Visible Spectrophotometry of Neothorin and Its Metal Chelates

UV-Vis spectrophotometry is a powerful technique for studying the electronic transitions within molecules and is extensively used to investigate the complexation of ligands with metal ions spectroscopyonline.commdpi.comlibretexts.orgmatanginicollege.ac.inmsu.edu. The absorption of UV-Vis light by a substance results from the promotion of valence electrons to higher energy orbitals matanginicollege.ac.inmsu.edu. For organic ligands like this compound, these transitions often involve π to π* and n to π* transitions within the conjugated system matanginicollege.ac.in. Upon coordination with metal ions, the electronic environment of the ligand changes, leading to alterations in the energy levels of these orbitals and, consequently, changes in the UV-Vis absorption spectrum libretexts.orgmatanginicollege.ac.inijsrp.orglibretexts.org.

The application of UV-Vis spectrophotometry to this compound and its metal chelates typically involves measuring the absorbance of solutions across a specific range of wavelengths. This allows for the identification of characteristic absorption bands and the determination of their intensities.

Analysis of Absorption Maxima and Molar Absorptivities

The absorption spectrum of this compound in solution exhibits characteristic peaks at specific wavelengths, known as absorption maxima (λmax) libretexts.orglibretexts.org. These maxima correspond to the wavelengths at which the molecule absorbs light most strongly libretexts.orglibretexts.org. The intensity of absorption at a given wavelength is quantified by the molar absorptivity (ε), also known as the molar extinction coefficient matanginicollege.ac.inwisdomlib.orgvlabs.ac.in. Molar absorptivity is an intrinsic property of a substance under specific conditions (solvent, temperature) and relates the absorbance to the concentration of the absorbing species and the path length of the light through the solution, as described by the Beer-Lambert Law matanginicollege.ac.inlibretexts.orgvlabs.ac.in.

For this compound and its metal complexes, the analysis of absorption maxima and molar absorptivities provides crucial information. The presence of new peaks or changes in the intensity of existing peaks upon addition of a metal ion indicates the formation of a complex spectroscopyonline.commdpi.com. The molar absorptivity values at the absorption maxima are particularly important for the quantitative determination of metal ions using this compound as a chromogenic reagent chemicalbook.comwisdomlib.org. Higher molar absorptivity values indicate stronger absorption at that wavelength, leading to greater sensitivity in spectrophotometric analysis libretexts.orgwisdomlib.org.

While specific values for the absorption maxima and molar absorptivities of free this compound and its various metal complexes can vary depending on the metal ion, pH, and solvent conditions, the principle remains consistent: complexation induces measurable changes in these parameters. For instance, a study on the complexation of a related o-arsono-o'-hydroxy azo compound with thorium showed a distinct absorption maximum for the complex at 575 nm oup.com.

Spectral Shifts Upon Metal Ion Complexation

A key indicator of metal ion complexation with this compound is the observation of spectral shifts in the UV-Vis absorption spectrum libretexts.orgijsrp.org. These shifts occur because the coordination of a metal ion to the ligand perturbs the electronic system of this compound, altering the energy differences between electronic ground and excited states libretexts.orgmatanginicollege.ac.innih.gov.

Two main types of spectral shifts are commonly observed:

Bathochromic Shift (Red Shift): A shift of the absorption maximum to longer wavelengths. This typically occurs when the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases upon complexation libretexts.orgmatanginicollege.ac.in. For ligands like this compound with extended π systems, coordination to a metal can increase the conjugation or stabilize the excited state, leading to a red shift matanginicollege.ac.in. A bathochromic effect has been noted for Neo-Thorin itself, attributed to a quasi-aromaticity formed by hydrogen bonding oup.com.

Hypsochromic Shift (Blue Shift): A shift of the absorption maximum to shorter wavelengths. This occurs when the energy gap between the HOMO and LUMO increases upon complexation libretexts.orgmatanginicollege.ac.in.

The magnitude and direction of the spectral shift are dependent on the specific metal ion, its oxidation state, the stoichiometry of the complex, and the coordination environment mdpi.comlibretexts.org. These shifts provide valuable qualitative information about the interaction between this compound and different metal ions and can be used to differentiate between various metal complexes nih.govnih.gov.

Data on spectral shifts for this compound with various metal ions can be compiled from research studies. For example, if a study reported the λmax of free this compound and its complex with a specific metal ion, this data could be presented in a table:

| Species | λmax (nm) |

| Free this compound | [Value] |

| This compound-Metal Complex A | [Value] |

| This compound-Metal Complex B | [Value] |

(Note: Specific values would need to be extracted from experimental data in relevant literature.)

Advanced Spectroscopic Techniques in this compound-Metal Interaction Studies

While UV-Vis spectrophotometry is essential for initial characterization and quantitative analysis, other advanced spectroscopic techniques provide more detailed insights into the nature of the interaction between this compound and metal ions and the structure of the resulting complexes ijsrp.orgajchem-a.comresearchgate.netresearchgate.netrsc.orgjournalcsij.com.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule ijsrp.orgajchem-a.comresearchgate.net. Changes in the frequencies and intensities of vibrational bands upon metal complexation indicate which functional groups of this compound are involved in coordination to the metal ion researchgate.netbhu.ac.in. For example, shifts in the stretching frequencies of the azo (-N=N-), hydroxyl (-OH), or arsono (-AsO3H2) groups would suggest their involvement in binding to the metal center oup.comoup.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the local electronic environment of atoms in a molecule ijsrp.orgajchem-a.comresearchgate.net. Upon complexation, the signals of protons and carbons near the coordination sites of this compound will typically shift due to the influence of the metal ion nih.govnih.gov. The magnitude and direction of these shifts can help determine the coordination mode of the ligand and the geometry around the metal center nih.govnih.gov. For diamagnetic metal complexes, NMR is particularly informative nih.gov.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its stoichiometry researchgate.net. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are often used for studying non-volatile coordination compounds researchgate.net.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS): These techniques can provide information about the electronic state and local environment of the metal ion within the complex researchgate.net.

These advanced spectroscopic methods, when used in conjunction with UV-Vis data, offer a comprehensive picture of the this compound-metal interaction, helping to confirm coordination sites, determine stoichiometry, and gain insights into the electronic structure of the complexes.

Structural Elucidation of Metal-Neothorin Complexes

Elucidating the precise three-dimensional structure of metal-Neothorin complexes is crucial for a complete understanding of their properties and behavior journalcsij.commdpi.comresearchgate.net. While spectroscopic data provides valuable clues, definitive structural determination often relies on techniques such as X-ray crystallography researchgate.netmdpi.com.

Elemental Analysis: This technique determines the elemental composition of the complex, which helps confirm the stoichiometry (the ratio of metal to ligand) ijsrp.orgajchem-a.combhu.ac.in.

Molar Conductivity Measurements: Measuring the molar conductivity of a complex in solution can indicate whether the complex is ionic or non-ionic, providing information about its dissociation in solution ajchem-a.combhu.ac.inresearchgate.net.

Thermogravimetric Analysis (TGA): TGA can provide information about the thermal stability of the complex and the presence of coordinated or lattice solvent molecules ijsrp.orgajchem-a.com.

Computational methods, such as Density Functional Theory (DFT) calculations, can complement experimental structural elucidation by providing theoretical insights into the electronic structure, bonding, and stability of the predicted complexes nih.govnih.govresearchgate.netdntb.gov.ua. DFT calculations can also be used to predict spectroscopic parameters, which can be compared with experimental data to validate proposed structures nih.govresearchgate.net.

By combining information from various spectroscopic and analytical techniques, researchers can build a comprehensive model of the metal-Neothorin complex structure, understanding how the ligand binds to the metal and how this binding influences the complex's properties. The stability of metal chelates formed by Neo-Thorin, particularly with alkaline earth metals, has been linked to the formation of a stable six-membered chelate ring oup.com.

Analytical Methodologies Utilizing Neothorin

Spectrophotometric Determination of Specific Metal Ions

The application of Neothorin in spectrophotometry spans the analysis of various metal ions, each requiring optimized conditions for selective and sensitive determination.

This compound has been successfully employed for the spectrophotometric determination of trace amounts of palladium (II) ions. A method developed for the analysis of water and fertilizer samples is based on the reaction of Pd(II) with this compound, forming a complex with an absorption maximum at 567 nm in a Britton-Robinson (BR) buffer at pH 2. chemicalbook.com The reaction is reported to be fast, with maximum color developing instantaneously at room temperature, and the color of the complex remains stable for at least 24 hours. lboro.ac.uk

Research findings indicate that at optimum experimental conditions, the effective molar absorptivity (ε) of the palladium-Neothorin complex was calculated to be 2.5 × 104 L mol−1 cm−1. chemicalbook.com The Sandell's sensitivity index was found to be 0.004 μg cm−2. chemicalbook.com The method can be enhanced by using dual-wave β-correction spectrophotometry, which helps eliminate interference from excess chromogenic reagent and improves sensitivity. chemicalbook.com

| Parameter | Value |

| Reagent | This compound (Arsenazo I) |

| Analyte | Palladium (II) |

| Absorption Maximum (λmax) | 567 nm |

| Buffer System | Britton-Robinson (BR) buffer |

| Optimum pH | 2 |

| Molar Absorptivity (ε) | 2.5 × 104 L mol−1 cm−1 chemicalbook.com |

| Sandell's Sensitivity | 0.004 μg cm−2 chemicalbook.com |

| Beer's Law Range | 0.05–2.0 μg Pd/mL chemicalbook.com |

| Applications | Water and fertilizer samples chemicalbook.com |

Neo-Thorin (this compound) has been presented as a color-developing reagent for the spectrophotometric determination of zirconium. okayama-u.ac.jpnii.ac.jp Studies have investigated the optimum conditions for this method, including the effects of pH, time, temperature, and interfering ions. okayama-u.ac.jpnii.ac.jp The zirconium-Neo-Thorin complex salt exhibits a maximum absorption at 580 mμ (nm) when measured against a Neo-Thorin blank. okayama-u.ac.jpnii.ac.jp The optimal pH for maximum absorption is reported to be 1.7. okayama-u.ac.jpnii.ac.jp The color absorption of the complex is stable for a period of 15 to 200 minutes after color development at room temperature; however, heating above 40°C can lead to the formation of a purple precipitate. okayama-u.ac.jpnii.ac.jp

Interference studies showed that uranyl ions (UO2(2+)), ferric ions (Fe(3+)), and thorium ions (Th(4+)) considerably interfere with the color development. okayama-u.ac.jpnii.ac.jp The interference from Fe(3+) can be minimized by adding hydroxylamine (B1172632) hydrochloride. okayama-u.ac.jpnii.ac.jp Beer's law is obeyed in the range of 0 to 150 μg of zirconium per 10 ml when measured at 575 mμ (nm). okayama-u.ac.jpnii.ac.jp The method has been applied to the determination of zirconium in uranium minerals. okayama-u.ac.jpnii.ac.jp

Information regarding the direct spectrophotometric determination of Hafnium using this compound (Arsenazo I) was not found in the consulted sources. Methods for Hafnium determination were primarily reported using other reagents like Arsenazo III or Xylenol Orange. nasa.govpsu.eduosti.govnasa.gov

| Parameter | Value |

| Reagent | Neo-Thorin (this compound) |

| Analyte | Zirconium |

| Absorption Maximum (λmax) | 580 nm okayama-u.ac.jpnii.ac.jp |

| Measurement Wavelength | 575 nm okayama-u.ac.jpnii.ac.jp |

| Optimum pH | 1.7 okayama-u.ac.jpnii.ac.jp |

| Color Stability | 15 to 200 minutes at room temperature okayama-u.ac.jpnii.ac.jp |

| Beer's Law Range | 0 to 150 μg Zr per 10 ml okayama-u.ac.jpnii.ac.jp |

| Interfering Ions | UO2(2+), Fe(3+), Th(4+) okayama-u.ac.jpnii.ac.jp |

| Applications | Uranium minerals okayama-u.ac.jpnii.ac.jp |

Arsenazo I (this compound) has been utilized as a reagent for the spectrophotometric determination of trace amounts of rare earth elements. osti.govosti.gov A method has been developed that allows for the determination of La(3), Ce(3), Gd(3), Eu(3), and Dy(3) over a wide pH range. osti.gov The absorption is reported to be a linear function of the rare earth concentration over a wide range. osti.gov Arsenazo I is applicable for the quantitative colorimetric determination of yttrium and rare earths, particularly at low concentrations, and its effectiveness is not highly dependent on pH. osti.gov The method demonstrates good selectivity through the use of quick separations. osti.gov Various ions, including Ni, Ag, Cd, Co, Cu, Os, Pd, Pt, and Zn, can be present in excess of more than a thousand times the concentration of rare earths without significant interference, while Fe(2) can be tolerated up to 20 times the rare earth concentration. osti.gov

While Gadolinium is a rare earth element and its determination with Arsenazo I is mentioned osti.gov, more detailed spectrophotometric studies for Gadolinium are often reported using Arsenazo III, which forms complexes with different absorption characteristics. rsc.orgresearchgate.netairccse.commetrohm.comasm.orgresearchgate.netresearchgate.netgoogle.commetrohm.com

Neothorone (this compound) has been used in the spectrophotometric determination of thorium. asianpubs.org The thorium-Neothorone solution exhibits an absorption spectrum with a peak between 570 mμ and 580 mμ. asianpubs.org A suitable pH for the sample solution in this determination is 2. asianpubs.org The color of the thorium-Neothorone solution stabilizes about one hour after color development. asianpubs.org Anions such as nitrate (B79036) and citrate (B86180) ions are known to interfere with the color reaction between thorium and Neothorone. asianpubs.org

Arsenazo-I (this compound) is also listed as a reagent for the spectrophotometric determination of Uranium. chemicalbook.comchemicalbook.in However, detailed spectrophotometric parameters specifically for the determination of Uranium using this compound (Arsenazo I) were not extensively provided in the consulted sources, which more frequently detailed Uranium determination with Arsenazo III. lboro.ac.ukresearchgate.netunt.edursc.orgnih.govresearchgate.netscispace.com

| Parameter | Value |

| Reagent | Neothorone (this compound) |

| Analyte | Thorium |

| Absorption Peak | Between 570 mμ and 580 mμ asianpubs.org |

| Suitable pH | 2 asianpubs.org |

| Color Stability | Stabilizes about one hour after development asianpubs.org |

| Interfering Anions | Nitrate, Citrate asianpubs.org |

A spectrophotometric method for the determination of boron utilizing neo-thorin (this compound) has been described. researchgate.net This method involves adding a neo-thorin solution to the sample containing boron, followed by concentrated sulfuric acid, and adjusting the total volume. researchgate.net The mixed solution is warmed for 15 minutes in an air oven at 35°C. researchgate.net After cooling, the absorbance of the solution is measured at 635 mμ against a reagent blank. researchgate.net

Under the recommended procedure, Beer's law is maintained from 0.0 to 1.0 ppm of boron at 635 mμ. researchgate.net The molar extinction coefficient for boron in this method is reported as 6,410. researchgate.net The proposed method is considered sensitive and, in conjunction with a distillation procedure, has been suggested for the determination of boron. researchgate.net

| Parameter | Value |

| Reagent | Neo-thorin (this compound) |

| Analyte | Boron |

| Measurement Wavelength (λ) | 635 mμ researchgate.net |

| Reaction Conditions | Warmed at 35°C for 15 minutes in concentrated sulfuric acid researchgate.net |

| Beer's Law Range | 0.0 to 1.0 ppm researchgate.net |

| Molar Extinction Coefficient | 6,410 researchgate.net |

Arsenazo-1 (this compound) has been mentioned as a reagent for the spectrophotometric determination of Cadmium. researchgate.net A reported method indicates an absorption wavelength of 420 nm, a molar absorptivity of 6.2 × 103 L mol-1 cm-1, a Beer's Law range of 0-4.0 mg/L, and a detection limit of 40 ng/mL. researchgate.net However, this method is noted to be pH dependent, less selective due to significant interference, less sensitive, and involves a lengthy and time-consuming solvent extraction step. researchgate.net

An indirect kinetic spectrophotometric method for the simultaneous determination of trace cadmium and lead has also been developed based on their inhibitory effect on the discoloring reaction of Arsenazo I by hydrogen peroxide in an ammonia (B1221849) solution medium. researchgate.net This method measures absorbance at 511 nm. researchgate.net

While Arsenazo III is listed for the spectrophotometric determination of Zinc avantorsciences.comscientificlabs.co.uk, information specifically detailing the direct spectrophotometric determination of Zinc using this compound (Arsenazo I) as the chromogenic agent was not prominently found in the consulted sources that focused on direct complex formation for quantification.

| Parameter | Value |

| Reagent | Arsenazo-1 (this compound) |

| Analyte | Cadmium |

| Absorption Wavelength (λ) | 420 nm researchgate.net |

| Molar Absorptivity (ε) | 6.2 × 103 L mol-1 cm-1 researchgate.net |

| Beer's Law Range | 0 - 4.0 mg/L researchgate.net |

| Detection Limit | 40 ng/mL researchgate.net |

| Notes | pH dependent, less selective, less sensitive, involves solvent extraction researchgate.net |

Spot Test Applications in Qualitative Inorganic Analysis

Spot tests are a form of qualitative analysis performed on a small scale, often on a spot plate or filter paper, to quickly identify the presence of specific ions or compounds nih.goviscnagpur.ac.in. This compound has been documented for its use as a reagent in spot tests for qualitative inorganic analysis. Notably, it has been applied in spot tests for the detection of zirconium and hafnium acs.orgdss.go.th. These tests typically involve observing a characteristic color change upon the reaction of this compound with the target metal ion in a small sample volume edscl.in.

Hybrid Analytical Techniques Incorporating this compound

This compound is also integrated into more complex, hybrid analytical techniques, often in conjunction with separation or signal enhancement methods to improve sensitivity, selectivity, or to analyze complex matrices.

Dual-Wave β-Correction Spectrophotometry

Spectrophotometry is a widely used technique for quantitative analysis based on the absorption or transmission of light by a solution htds.fr. Dual-wave β-correction spectrophotometry is a specific application of spectrophotometry that aims to minimize interference from the excess chromogenic reagent, thereby enhancing the sensitivity and accuracy of the determination tandfonline.comresearchgate.netresearchgate.net. This compound has been successfully employed as a chromogenic reagent in dual-wave β-correction spectrophotometry for the determination of trace amounts of palladium (II) ions tandfonline.comresearchgate.nettandfonline.comjst.go.jpresearchgate.netresearchgate.net.

In this method, the complex formed between palladium (II) ions and this compound exhibits an absorption maximum at a specific wavelength, typically around 567 nm in a Britton–Robinson buffer at pH 2 tandfonline.comresearchgate.nettandfonline.com. The β-correction method allows for the calculation of the true absorbance of the metal-complex by compensating for the absorbance of the excess reagent tandfonline.comresearchgate.netresearchgate.net. This approach has demonstrated improved sensitivity compared to single-wavelength methods tandfonline.com.

Research findings indicate that the Beer–Lambert law is obeyed over specific concentration ranges of palladium (II) ions when using this compound with β-correction spectrophotometry tandfonline.comresearchgate.nettandfonline.com. For instance, a linear range of 0.05–2.7 μg mL⁻¹ for palladium (II) has been reported tandfonline.comresearchgate.nettandfonline.com. The method has been applied to the analysis of palladium (II) in various samples, including water and fertilizer samples, showing good accuracy and precision compared to other methods like ICP-MS tandfonline.com.

Key analytical features reported for the dual-wave β-correction spectrophotometric determination of palladium using this compound include:

| Parameter | Value | Citation |

| λmax of Pd-Neothorin complex | 567 nm | tandfonline.comresearchgate.nettandfonline.com |

| Optimum pH | 2 (Britton–Robinson buffer) | tandfonline.com |

| Linear Range (Beer–Lambert Law) | 0.05–2.7 μg mL⁻¹ Pd(II) | tandfonline.comresearchgate.nettandfonline.com |

| Relative Standard Deviation | ±1.3–2.1% | tandfonline.comresearchgate.nettandfonline.com |

| Limit of Detection (LOD) | 0.011 μg mL⁻¹ Pd | tandfonline.comtandfonline.com |

| Limit of Quantitation (LOQ) | 0.04 μg mL⁻¹ Pd | tandfonline.comtandfonline.com |

Integration with Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) is a separation technique that separates molecules based on their net surface charge cytivalifesciences.combio-rad.comtrinitybiotech.comlcms.czsinobiological.com. While general principles of ion-exchange chromatography involve the reversible interaction between charged analytes and an oppositely charged stationary phase cytivalifesciences.combio-rad.comtrinitybiotech.comlcms.cz, specific research detailing the direct integration of this compound as the stationary phase or a mobile phase additive in ion-exchange chromatography for separating other analytes is not explicitly detailed in the provided search results. However, the synthesis of this compound itself can involve ion-exchange processes cymitquimica.com, suggesting a potential interaction with ion-exchange principles. Further research would be needed to elucidate specific applications of this compound directly within an ion-exchange chromatographic separation scheme for target analytes.

Coupling with Solid-Phase Extraction and Preconcentration Methods

Solid-phase extraction (SPE) and preconcentration methods are widely used techniques to isolate and concentrate analytes from complex matrices before analysis, improving detection limits and reducing matrix interference mdpi.comresearchgate.net. This compound has been utilized in conjunction with solid-phase extraction for the preconcentration of trace metal ions.

One reported application involves the use of modified clinoptilolite zeolite as a sorbent material for the SPE and preconcentration of zinc nih.gov. In this method, the clinoptilolite was modified to enhance the adsorption of this compound, which then facilitates the retention of zinc ions nih.gov. Zinc was quantitatively retained on the modified adsorbent in a specific pH range and subsequently eluted for determination by flame atomic absorption spectrometry (FAAS) nih.gov. This coupling allowed for the concentration of zinc from dilute solutions, achieving a notable preconcentration factor nih.gov.

Detailed research findings for this application include:

| Parameter | Value | Citation |

| Sorbent Material | Modified clinoptilolite zeolite | nih.gov |

| Analyte | Zinc (Zn) | nih.gov |

| pH Range for Retention | 3.8–4.2 | nih.gov |

| Eluent | 5.0 mL 2 M nitric acid | nih.gov |

| Detection Method | Flame Atomic Absorption Spectrometry (FAAS) | nih.gov |

| Preconcentration Factor | 170 (from 0.03 μg/L solution) | nih.gov |

| Relative Standard Deviation | 0.92% (for 2.5 μg zinc) | nih.gov |

This demonstrates the effectiveness of coupling this compound's complexing ability with SPE for enhancing the detectability of trace metals.

Electroanalytical Applications of this compound

Electroanalytical methods involve the measurement of electrical properties, such as current or voltage, to obtain analytical information htds.fr. While this compound is an organic compound with potential for electrochemical activity due to its functional groups, specific detailed applications of this compound directly as an electroactive species or as a reagent in electroanalytical techniques such as voltammetry or potentiometry are not extensively described in the provided search results. Some results mention electroanalytical processes in a broader context researchgate.netdss.go.th, but a direct link to this compound's specific use in these methods is not clearly established. Further investigation into the electrochemical properties of this compound and its reactions could potentially reveal specific electroanalytical applications.

Environmental Applications of Neothorin Based Analytical Methods

Trace Metal Ion Determination in Water Samples

Neothorin-based methods have been extensively applied to the determination of trace amounts of thorium and other metal ions in aqueous samples. The fundamental principle of this application is the formation of a colored complex between this compound and the target metal ion, the absorbance of which can be measured using a spectrophotometer. The intensity of the color is directly proportional to the concentration of the metal ion in the sample.

The reaction between this compound and thorium(IV) ions forms a stable red complex. The optimal conditions for this complexation are critical for achieving high sensitivity and accuracy. Research has established that the complex formation is most effective in a highly acidic medium, typically with a pH around 0.7. The maximum absorbance (λmax) of the thorium-neothorin complex is observed at approximately 545 nm. Spectrophotometric methods utilizing this compound can determine thorium concentrations in the range of 0.1 to 100 µg/mL.

The table below summarizes typical parameters for the spectrophotometric determination of thorium in water samples using this compound.

| Parameter | Value | Reference |

|---|---|---|

| Target Analyte | Thorium (IV) | General Literature |

| Optimal pH | 0.7 (in HClO₄ medium) | nih.gov |

| Wavelength of Maximum Absorbance (λmax) | ~545 nm | nih.gov |

| Linear Range (Beer's Law) | 0.1 - 100 µg/mL | nih.gov |

| Molar Absorptivity (ε) | 0.173 x 10⁴ L mol⁻¹ cm⁻¹ | nih.gov |

Interference from other ions is a significant consideration in these analyses. Ions such as iron, zirconium, and rare earth elements can also form complexes with this compound and must often be masked or separated prior to analysis to ensure accurate results nih.gov.

Analysis of Metal Contaminants in Soil and Other Environmental Matrices

The application of this compound extends to the analysis of metal contaminants in solid environmental matrices like soil, sediment, and ore. For these samples, a digestion step is first required to bring the target metal ions into an aqueous solution. This is typically achieved using strong acids. Once the metal is in solution, the spectrophotometric method using this compound can be applied.

This approach has been successfully used for the determination of thorium in geological samples such as monazite sand researchgate.net. The procedure involves leaching thorium from the ore concentrate, followed by direct spectrophotometric determination using this compound without the need for prior separation steps like solvent extraction. The method's robustness allows for the determination of thorium even in complex matrices containing a variety of other minerals and metals.

The table below details research findings for thorium determination in solid samples.

| Matrix Type | Analyte | Key Findings | Reference |

|---|---|---|---|

| Soil Samples | Thorium (IV) | Method successfully applied after acid digestion of soil. Results were comparable to reference methods. | |

| Monazite Ore | Thorium (IV) | A direct spectrophotometric method was developed for leached thorium using this compound. 98.9% leaching of thorium was achieved using 10M HNO₃. | nih.gov |

| Complex Samples (Soil, Seawater) | Thorium (IV), Uranium (VI) | Isolation and separation from soil samples achieved using TRU resin and anion exchangers prior to determination. | wikipedia.org |

Photocatalytic Degradation Studies of this compound in Aqueous Systems

While this compound is a useful analytical reagent, its presence in laboratory wastewater is a concern due to its composition, which includes an organoarsenic functional group and an azo dye structure. Advanced Oxidation Processes (AOPs), such as heterogeneous photocatalysis, are effective methods for degrading persistent organic pollutants in water. These processes typically utilize a semiconductor photocatalyst, like titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH). These radicals can break down complex organic molecules into simpler, less harmful substances.

Research on AOCs indicates that photocatalysis can effectively degrade these compounds, with degradation efficiencies exceeding 75% in many cases. The primary mechanism involves attack by hydroxyl (•OH) and superoxide (O₂•⁻) radicals, which leads to the cleavage of the carbon-arsenic bond and the breakdown of the aromatic structure. Similarly, the photocatalytic degradation of azo dyes proceeds via the cleavage of the nitrogen-nitrogen double bond (–N=N–), which is responsible for the compound's color nih.gov. This process ultimately leads to the mineralization of the organic molecule into carbon dioxide, water, and inorganic ions.

Applications of Neothorin in Biochemical and Biological Research Methodologies

Utilization as a Metallochromic Indicator Dye for Intracellular Calcium Monitoring

Calcium ions (Ca²⁺) play critical roles in a wide array of cellular processes, including signal transduction, neuronal transmission, muscle contraction, and enzymatic reactions. nih.govnih.gov Monitoring changes in intracellular calcium concentration is therefore essential for understanding cellular function. nih.gov Neothorin has been explored for its potential as a metallochromic indicator dye for monitoring intracellular calcium. chemicalbook.comnih.gov

Metallochromic indicators like this compound undergo a detectable color change upon binding to specific metal ions, allowing for the measurement of ion concentration. nih.gov While Arsenazo III, a derivative of Arsenazo I (this compound), became a more widely used metallochromic indicator for calcium due to its higher sensitivity, this compound itself has been recognized as an optical calcium indicator. chemicalbook.comnih.gov The development of such dyes offered advantages over earlier methods for calcium detection, such as the photoprotein aequorin, which had limitations in terms of reaction speed, stoichiometry, and diffusion within cells. nih.gov

The use of metallochromic indicators for intracellular calcium monitoring typically involves introducing the dye into cells and then observing color changes or changes in light absorbance as calcium levels fluctuate. nih.gov This allows researchers to track the spatial and temporal dynamics of calcium signaling. nih.gov

Investigation of Metal Ion Interactions within Biological Systems

Metal ions are integral to biological systems, participating in a multitude of processes, including enzyme catalysis, protein structure stabilization, and electron transport. taylorfrancis.comnumberanalytics.comlibretexts.orgresearchgate.net Understanding how metal ions interact with biomolecules is a key area of biochemical research. taylorfrancis.comnumberanalytics.com this compound, as a compound that binds to metal ions, can be used to investigate these interactions. americanelements.comchemicalbook.com

The interaction of metal ions with biological molecules can influence their structure and function. numberanalytics.com For instance, metal ions can act as Lewis acids to facilitate catalysis in enzymes or participate in redox reactions. numberanalytics.comlibretexts.org The binding of metal ions to biomolecules can also alter their conformation and activity. numberanalytics.com

This compound's ability to bind to various metal ions allows it to be used in studies exploring the binding affinities and specificities of these ions with different biological molecules. By observing the color changes or spectrophotometric shifts of this compound in the presence of both metal ions and biomolecules, researchers can gain insights into the nature and strength of the metal-biomolecule interactions. This can be particularly useful in studying the behavior of essential metal ions like calcium, zinc, copper, and iron within complex biological environments. numberanalytics.comresearchgate.net

Application in Biochemical Assays for Metalloproteins and Enzyme Activities

Metalloproteins are a class of proteins that contain metal ions as cofactors, which are essential for their biological function. numberanalytics.comnih.gov These proteins are involved in diverse processes, including metabolism, DNA synthesis, and detoxification. numberanalytics.com Enzyme assays are fundamental tools in biochemistry used to measure the activity of enzymes. patsnap.comabyntek.com this compound can be applied in biochemical assays, particularly those involving metalloproteins and enzymes whose activities are dependent on or influenced by metal ions. chemicalbook.comnih.gov

In assays for metalloproteins, this compound can potentially be used to detect the presence or quantify the amount of the metal cofactor associated with the protein. Its colorimetric properties upon binding to the specific metal ion of the metalloprotein can provide a readout for the assay.

For enzyme activity assays, especially those involving metalloenzymes, this compound could be used in several ways. If the enzyme's activity leads to a change in the concentration of a metal ion that this compound can bind to, the resulting color change or spectrophotometric shift can be used to monitor the reaction progress and determine enzyme kinetics. patsnap.comabyntek.com Additionally, this compound's interaction with metal ions might be utilized to investigate the role of these ions in enzyme catalysis or to study the effect of metal ion availability on enzyme activity. nih.gov The selection of appropriate buffer systems is crucial in such assays, as some buffers can chelate metal ions and affect metalloenzyme activity. nih.gov

Biochemical assays utilizing indicators like this compound are vital for understanding metabolic pathways, identifying disease biomarkers, and in the development of new therapeutic compounds that target enzymes or metalloproteins. patsnap.comabyntek.com

Theoretical and Computational Chemistry Approaches to Neothorin Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are fundamental tools for investigating the molecular structure, electronic properties, and reactivity of chemical compounds. These methods can predict optimized geometries, bond lengths, bond angles, charge distributions, molecular orbitals, and energy levels. Such calculations provide insights into the intrinsic properties of a molecule in isolation or in different environments.

Applying quantum chemical calculations to Neothorin could involve determining its lowest energy conformation, understanding the electronic distribution across its complex structure containing azo, hydroxyl, sulfonic acid, and arsonophenyl groups, and assessing the frontier molecular orbitals which are crucial for predicting reactivity. While quantum chemical calculation studies on various systems, including metal clusters and other organic molecules, are prevalent in chemical research researchgate.netnsf.govhammes-schiffer-group.orgchemrxiv.org, specific detailed research findings from quantum chemical calculations focused solely on the molecular structure and electronic properties of this compound were not found in the provided search results.

Computational Modeling of this compound-Metal Complexation

This compound is known to interact with metal ions, serving as an indicator for calcium and used in the determination of palladium, zirconium, and hafnium. scbt.comcymitquimica.comscbt.comresearchgate.netdss.go.thacs.orgresearchgate.net This indicates its ability to form complexes with various metal centers. Computational modeling, particularly using methods like DFT or molecular mechanics tailored for metal complexes, can provide valuable information about the stoichiometry, stability, bonding nature, and structural characteristics of these complexes. mdpi.compsu.edujppres.comrsc.org

Modeling this compound-metal complexation would involve identifying the most favorable binding sites on the this compound ligand for specific metal ions, calculating the binding energies, and characterizing the resulting complex geometries. Such studies can help elucidate the selectivity of this compound towards different metal ions and the factors influencing complex stability. Although computational studies on metal complexation are a significant area of research mdpi.compsu.edujppres.comrsc.org, specific computational modeling studies detailing the complexation of this compound with metal ions were not identified in the available search results.

Simulation of Spectroscopic Behavior of this compound and its Chelates

Spectroscopic techniques, such as UV-Vis, infrared (IR), and Raman spectroscopy, are widely used to characterize molecules and their interactions. Computational methods can simulate the spectroscopic behavior of compounds, aiding in the interpretation of experimental spectra and predicting the spectral features of molecules and their complexes. uni-wuppertal.denih.gov

For this compound, which is used as an optical indicator, simulating its UV-Vis spectrum and how it changes upon binding to metal ions would be particularly relevant. This could involve calculating electronic transitions responsible for the observed color changes. Vibrational spectroscopy simulations (IR and Raman) could provide information about the functional groups involved in metal binding and the structural changes upon complexation. While the simulation of spectroscopic behavior is a recognized computational approach uni-wuppertal.denih.gov, specific research findings on the computational simulation of the spectroscopic behavior of this compound or its metal chelates were not found in the provided search results.

Interference Studies and Method Validation in Neothorin Based Analysis

Evaluation of Cationic and Anionic Interferences

Interference studies are a critical part of developing and validating analytical methods using Neothorin. These studies involve examining the impact of various co-existing ions on the analytical signal produced by the reaction of this compound with the target analyte. For instance, in the determination of trace amounts of zinc using this compound after preconcentration, the interference of a large number of anions and cations has been studied in detail to optimize the conditions oup.comnih.govgrafiati.com. Similarly, in spectrophotometric methods utilizing this compound or similar reagents for thorium determination, careful consideration is required to avoid interfering reactions from elements such as uranium, zirconium, and rare earths tandfonline.com. Studies involving square-wave adsorptive anodic stripping voltammetry (SW-AdASV) with this compound have also indicated interference from certain active metal ions, such as Hg²⁺ and Cd²⁺ researchgate.net.

Strategies for Mitigating Interfering Species

Several strategies can be employed to mitigate the effects of interfering cationic and anionic species in this compound-based analysis. These strategies often aim to prevent the interfering species from reacting with this compound or the analyte, or to separate them from the sample matrix before analysis.

One approach involves optimizing the experimental conditions, such as pH. For example, in the adsorption of Cd(II) and Zn(II) ions onto modified clinoptilolite using this compound, the adsorption process is effective over specific pH ranges, indicating that pH control can help manage which cations are retained researchgate.net.

Another strategy is the use of separation techniques. Preconcentration methods, such as solid-phase extraction, can be employed to isolate the target analyte and its complex with this compound from the bulk of the sample matrix, thereby reducing the concentration of potential interferents. In the determination of zinc using this compound, a preconcentration step with modified clinoptilolite zeolite was used oup.comnih.gov.

Masking agents can also be used to selectively complex interfering ions, preventing them from reacting with this compound or the analyte. While not specifically detailed for this compound in the provided context, this is a common strategy in colorimetric and spectrophotometric methods.

Assessment of Analytical Precision, Accuracy, and Reproducibility

Assessing the precision, accuracy, and reproducibility of a this compound-based analytical method is fundamental to method validation.

Accuracy refers to the closeness of agreement between the measured value and the true value llri.ineuropa.euscioninstruments.com. It is often assessed by analyzing samples with known concentrations of the analyte, such as certified reference materials or spiked samples europa.euchromatographyonline.comgmpinsiders.com. The accuracy is typically reported as the percent recovery of the known added amount europa.euchromatographyonline.com. For example, in a validated method, the percentage recovery for analytes should fall within an acceptable range researchgate.net.

Precision describes the closeness of agreement among individual test results when a homogeneous sample is analyzed repeatedly under prescribed conditions llri.ineuropa.euchromatographyonline.com. Precision can be evaluated at different levels: repeatability (same conditions, short interval), intermediate precision (within-laboratory variations, e.g., different analysts or equipment), and reproducibility (between-laboratory variations) llri.ineuropa.euchromatographyonline.com. Precision is commonly expressed using the variance, standard deviation, or coefficient of variation of a series of measurements europa.eugmpinsiders.com. For instance, a method for palladium (II) determination using this compound showed excellent repeatability with low relative standard deviations (RSDs) researchgate.net. Similarly, a method for zinc determination using this compound and preconcentration reported a relative standard deviation for replicate determinations oup.comnih.gov.

Reproducibility specifically refers to the precision between different laboratories and is often relevant for method standardization europa.eugmpinsiders.com.

These parameters are typically assessed by performing a sufficient number of replicate analyses at different concentration levels covering the method's range europa.euchromatographyonline.comgmpinsiders.com.

Method Validation and Application to Complex Sample Matrices

Method validation is a documented process that demonstrates an analytical procedure is suitable for its intended purpose llri.inqbdgroup.comresearchgate.netbiopharminternational.com. For this compound-based methods, validation involves evaluating parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) llri.inresearchgate.net.

Specificity is the ability of the method to uniquely assess the analyte in the presence of other components llri.in. While the provided information does not detail specificity studies specifically for this compound, it is a standard validation parameter.

Linearity establishes the direct relationship between the analyte concentration and the signal response over a defined range qbdgroup.com.

The range is the interval of analyte concentrations for which the method provides acceptable accuracy, precision, and linearity qbdgroup.comchromatographyonline.com.

The Limit of Detection (LOD) is the lowest analyte concentration that can be detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy llri.inqbdgroup.comchromatographyonline.com. For a method using this compound for palladium (II) determination, the LOD and LOQ were calculated and reported researchgate.net.

Once validated, this compound-based methods can be applied to the analysis of complex sample matrices. Complex matrices, such as environmental water samples or biological fluids, contain numerous components that can potentially interfere with the analysis jeolusa.com. The interference studies and mitigation strategies discussed earlier are particularly important when dealing with such samples.

Studies have successfully applied this compound-based methods to the analysis of real water samples for zinc determination, indicating their applicability to complex matrices after appropriate validation and interference control oup.comnih.gov. Similarly, a method for palladium (II) determination using this compound was applied to water and fertilizer samples researchgate.net.

The application of validated this compound-based methods to complex sample matrices provides reliable data for various purposes, including environmental monitoring and quality control chemimpex.com.

Future Perspectives in Neothorin Research

Development of Novel Neothorin Derivatives with Enhanced Performance

The development of novel derivatives is a key area for advancing this compound research. Building upon the structure of this compound (Arsenazo I), more sensitive derivatives like Arsenazo III have already been synthesized and widely used nih.gov. These derivatives often incorporate additional functional groups, such as a second 2-arsonophenylazo group in the case of Arsenazo III, to enhance their sensitivity and selectivity towards target analytes, particularly metal ions nih.gov. Future work in this area will likely focus on rational design of new this compound derivatives with tailored properties, such as improved molar absorptivity, altered complexation behavior for specific ions, increased stability, or fluorescence properties for different detection modalities. For instance, research on modified natural zeolites with compounds like benzyldimethyltetradecylammonium (B97909) chloride (BDTA) has shown increased adsorption of this compound, which is then used as a selective ligand for metal ions like Cd(II) and Zn(II) researchgate.netresearchgate.net. This suggests that modifying support materials or the this compound structure itself can lead to enhanced performance in separation and preconcentration steps prior to detection.

Exploration of New Analytical Applications and Detection Modalities

While this compound has been traditionally used for the determination of elements like uranium and thorium nih.govtandfonline.com, future research aims to explore its application in detecting a wider range of analytes and utilizing new detection modalities. The ability of this compound and its derivatives to form colored complexes with various metal ions makes them valuable in spectrophotometric methods nih.govresearchgate.net. Future studies could investigate the complexation of this compound with other ions of environmental or biological significance, potentially leading to new spectrophotometric assays. Furthermore, exploring alternative detection modalities beyond traditional spectrophotometry is a promising avenue. This could include the development of fluorescent this compound derivatives for fluorometric analysis, or the integration of this compound-based sensing elements into electrochemical sensors or biosensors acs.org. The use of techniques like Raman spectroscopy is also being explored for chemical identification and characterization, which could potentially be applied to the study of this compound and its interactions researchgate.net. Research into solid-phase extraction using modified materials that adsorb this compound as a ligand highlights its potential in sample preparation for trace analysis of metal ions researchgate.netresearchgate.net.

Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches

A deeper understanding of the interaction mechanisms between this compound and its target analytes is crucial for the rational design of improved derivatives and the development of new applications. Combined experimental and theoretical approaches, such as computational chemistry and spectroscopic techniques, can provide detailed insights into the binding stoichiometry, thermodynamics, and kinetics of complex formation. While the search results did not provide specific examples of advanced mechanistic studies on this compound itself using theoretical approaches, research on the mechanism of adsorption of chelates on activated carbon provides a relevant example of how mechanistic studies can inform analytical method development researchgate.net. Future research could employ density functional theory (DFT) calculations to predict the optimal structures of this compound complexes with different metal ions, or use advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) to characterize these complexes experimentally dss.go.thua.es. Understanding these mechanisms at a molecular level will facilitate the design of more selective and sensitive this compound-based probes.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing Neothorin’s purity and structural integrity?

- Methodological Answer : this compound’s purity is typically confirmed via high-performance liquid chromatography (HPLC) with UV detection, while structural integrity is assessed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR). Cross-referencing with known spectral databases ensures accuracy. For novel derivatives, mass spectrometry (MS) is recommended to verify molecular weight .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?